2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride

Description

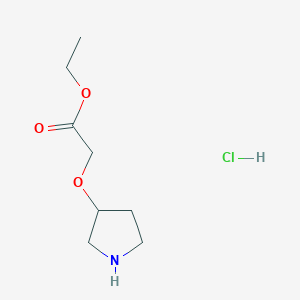

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a pyrrolidine-derived ester compound with a hydrochloride counterion. The molecular formula for such compounds is typically C₉H₁₈ClNO₂, with a molecular weight of ~193.67 g/mol . These compounds are often intermediates in pharmaceutical synthesis, leveraging the pyrrolidine ring’s conformational flexibility for bioactivity modulation.

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

ethyl 2-pyrrolidin-3-yloxyacetate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H |

InChI Key |

BNOJOTSEJBLTEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1CCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Hydroxypyrrolidine Intermediate

Starting from optically pure 4-amino-(S)-2-hydroxybutylic acid, an esterification step forms an ester compound using C1–C12 alkyl or benzyl alcohols under acidic conditions (e.g., halogen acid or sulfuric acid) at 0–150°C. This step can be performed without intermediate purification, enhancing efficiency.

The ester compound undergoes lactam cyclization to form a lactam intermediate, followed by amide reduction using sodium borohydride (1–10 equivalents) and sulfuric acid (1–4 equivalents) in solvents such as diglyme at 20–150°C. This sequence yields optically pure (S)-3-hydroxypyrrolidine, a key precursor for the pyrrolidinyloxy moiety.

Activation of the primary alcohol to a leaving group is achieved by halogenation using reagents such as bromic acid, acetyl bromide, or anhydride bromic acid in C1–C4 alkyl solvents containing carboxylic acid groups at 0–100°C.

The amine cyclization step to form the pyrrolidine ring is conducted in solvents like water or C1–C4 alcohols with bases including sodium carbonate, potassium carbonate, sodium bicarbonate, or triethylamine.

Formation of 2-(3-Pyrrolidinyloxy)acetic Acid Ethyl Ester

The 3-pyrrolidinyloxy intermediate is reacted with ethyl bromoacetate or ethyl chloroacetate to introduce the ethyl ester group via nucleophilic substitution. This step typically uses potassium carbonate as a base in solvents such as n-butanol under reflux for extended periods (e.g., 72 hours) to ensure complete reaction.

After reaction completion, the mixture is filtered, and the filtrate concentrated under reduced pressure. The crude product is purified by recrystallization from solvents like ethyl acetate or isopropyl alcohol to obtain the ethyl ester with high purity.

Conversion to Hydrochloride Salt

The free base of the ethyl ester is dissolved in ethanol or ethanol-ligroin mixtures and treated with hydrogen chloride gas or concentrated hydrochloric acid to form the hydrochloride salt.

The salt is isolated by recrystallization from suitable solvents such as isopropyl alcohol or ethyl acetate, yielding the final 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride product with improved stability and handling properties.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Esterification of amino acid | C1–C12 alkyl/benzyl alcohol, halogen acid/sulfuric acid | C1–C4 alkyl alcohols | 0–150°C (reflux) | No intermediate purification needed |

| Lactam cyclization | Intramolecular cyclization | Same as above | Ambient to reflux | Forms lactam intermediate |

| Amide reduction | Sodium borohydride (1–10 eq.), sulfuric acid (1–4 eq.) | Diglyme | 20–150°C | Yields (S)-3-hydroxypyrrolidine |

| Halogenation of primary alcohol | Bromic acid, acetyl bromide, or anhydride bromic acid | C1–C4 alkyl solvent | 0–100°C | Activates leaving group |

| Amine cyclization | Base (Na2CO3, K2CO3, NaHCO3, TEA) | Water or C1–C4 alcohols | Ambient to reflux | Forms pyrrolidine ring |

| Alkylation to ethyl ester | Ethyl bromoacetate, K2CO3 | n-Butanol | Reflux (up to 72 hr) | Nucleophilic substitution |

| Salt formation | HCl gas or concentrated HCl | Ethanol, ligroin | Ambient | Recrystallization for purity |

5. Research Findings and Industrial Considerations

The described methods emphasize mild reaction conditions, cost-effectiveness, and scalability for industrial production, especially the use of inexpensive starting materials like 4-amino-(S)-2-hydroxybutylic acid.

The ability to perform consecutive reactions without intermediate purification reduces process complexity and enhances yield.

The esterification and salt formation steps are critical for obtaining a stable and pharmaceutically acceptable form of the compound.

Recrystallization solvents and conditions are optimized to maximize purity and yield, important for pharmaceutical applications.

The stereochemistry is controlled through the use of optically pure starting materials and mild reaction conditions, ensuring high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid under reflux conditions.

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Hydrolysis: Produces acetic acid and ethanol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation: Forms pyrrolidone derivatives.

Scientific Research Applications

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences :

- Ester Group : Methyl esters (e.g., ) exhibit lower lipophilicity than ethyl esters (e.g., ), impacting bioavailability .

- Linkage : Oxygen-bridged derivatives (e.g., ) may enhance solubility but reduce metabolic stability compared to direct pyrrolidine-acetate bonds .

Piperidine and Heterocyclic Analogues

Table 2: Piperidine vs. Pyrrolidine Derivatives

Key Differences :

Table 3: Hazard Profiles of Related Compounds

Notes:

- Piperidine analogues (e.g., ) may release toxic fumes upon combustion, necessitating specialized firefighting measures .

Biological Activity

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuromodulation and pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H16ClN3O3

- Molecular Weight : 251.7 g/mol

- IUPAC Name : this compound

Research indicates that this compound may interact with various neurotransmitter systems, particularly the cholinergic system. Its mechanism likely involves modulation of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in synaptic transmission and neuronal excitability.

Antinociceptive Effects

Studies have demonstrated the antinociceptive properties of this compound, suggesting its potential use in pain management. In animal models, it has shown effectiveness in reducing pain responses through modulation of central and peripheral pain pathways.

Neuroprotective Properties

The compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to enhance neuronal survival and function under stress conditions has been documented, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The effectiveness varies with the type of bacteria, suggesting a selective mechanism of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Reduced pain response in models | |

| Neuroprotective | Enhanced neuronal survival | |

| Antimicrobial | Effective against specific bacteria |

Case Studies

- Antinociceptive Study : A study involving mice demonstrated that administration of the compound significantly decreased pain responses in the formalin test compared to control groups. The results suggested that the compound modulates pain pathways through cholinergic mechanisms.

- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound led to increased cell viability and reduced markers of apoptosis, highlighting its potential for neuroprotective therapy.

- Antimicrobial Assessment : In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited inhibitory effects, with Minimum Inhibitory Concentration (MIC) values suggesting moderate effectiveness compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.